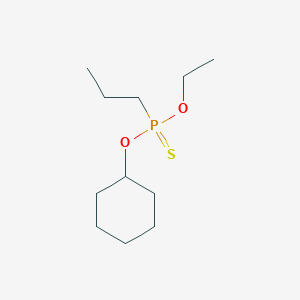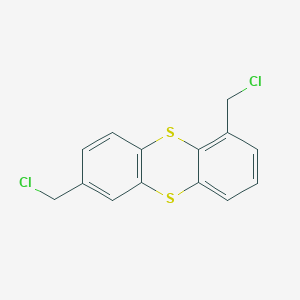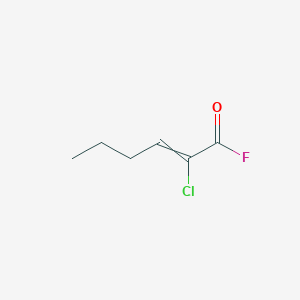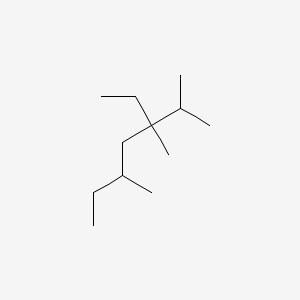
3-Ethyl-2,3,5-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,3,5-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon that consists of a heptane backbone with three methyl groups and one ethyl group attached to it. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,3,5-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For example, 2,3,5-trimethylheptane can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of branched alkanes like this compound typically involves catalytic processes such as hydroisomerization and alkylation. These processes use catalysts like zeolites or metal oxides to facilitate the rearrangement and addition of alkyl groups to the hydrocarbon chain.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3,5-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation to form various haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Major Products
Halogenation: The major products are haloalkanes, such as 3-ethyl-2,3,5-trimethylheptyl chloride or bromide.
Combustion: The major products are carbon dioxide (CO₂) and water (H₂O).
Scientific Research Applications
3-Ethyl-2,3,5-trimethylheptane is used in various scientific research applications, particularly in the fields of chemistry and materials science. It serves as a model compound for studying the properties and reactions of branched alkanes. Additionally, it is used in the development of synthetic fuels and lubricants due to its stability and desirable physical properties.
Mechanism of Action
As a hydrocarbon, 3-ethyl-2,3,5-trimethylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as providing energy through combustion. In chemical reactions, its behavior is dictated by the stability of its carbon-hydrogen bonds and the steric effects of its branched structure.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylheptane: Similar structure but lacks the ethyl group at the 3rd position.
3,3,5-Trimethylheptane: Similar structure but has two methyl groups at the 3rd position instead of one ethyl group.
3-Ethyl-2,2,4-trimethylpentane: Another branched alkane with a different arrangement of methyl and ethyl groups.
Uniqueness
3-Ethyl-2,3,5-trimethylheptane is unique due to its specific branching pattern, which affects its physical properties such as boiling point, melting point, and density. The presence of both ethyl and multiple methyl groups provides a distinct steric hindrance that influences its reactivity and interactions with other molecules.
Properties
CAS No. |
62198-57-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,3,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-11(5)9-12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
QHACFORXSGHTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


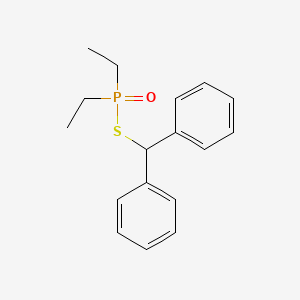
![1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane](/img/structure/B14535044.png)
![5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline](/img/structure/B14535051.png)
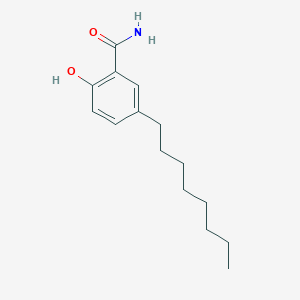
![3-Methylnaphtho[1,2-B]thiophen-5-amine](/img/structure/B14535056.png)
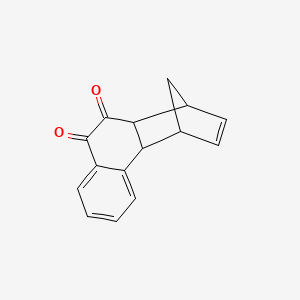

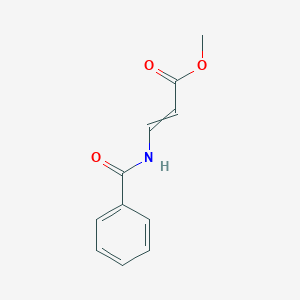
![5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester](/img/structure/B14535074.png)
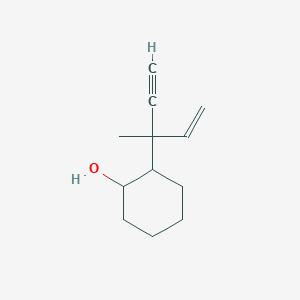
![3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14535093.png)
